molecular formula C13H17NO4S B2677566 3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid CAS No. 415712-97-9

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid

Cat. No. B2677566
CAS RN: 415712-97-9
M. Wt: 283.34
InChI Key: PFADICZLFNMCQX-UHFFFAOYSA-N
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Description

“3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” consists of a benzoic acid moiety, a sulfonyl group, and a 4-methylpiperidine ring . The InChI code for this compound is 1S/C13H17NO4S/c1-10-6-8-14 (9-10)19 (17,18)12-6-2-5-11 (8-12)13 (15)16 .


Physical And Chemical Properties Analysis

“3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” is a solid at room temperature . Its molecular weight is 283.35 . Further physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

5-HT6 Receptor Antagonists

The compound is used in the synthesis of a novel class of 5-HT6 Receptor Antagonists . These antagonists are known to improve cognitive function in numerous animal models .

Treatment for Cognitive Decline

The compound has potential applications in the development of better treatment options for cognitive decline . This is particularly relevant for severe neurological disorders such as Alzheimer’s disease (AD), Schizophrenia, and Parkinson’s disease (PD) .

Increasing Neurotransmitter Levels

Studies have found that known 5-HT6R antagonists, which can be synthesized using this compound, have selectively increased glutamate and acetylcholine levels in the brain . This phenomenon is associated with learning and memory .

Potential Treatment for Alzheimer’s Disease

The exclusive Central Nervous System (CNS) location and high affinity of several psychiatric drugs towards the 5-HT6R suggests that antagonism of 5-HT6R could potentially provide effective treatment towards cognitive dysfunction associated with AD .

Drug Discovery

The compound is used in the discovery of new drugs for the treatment of cognition through a novel mechanism of action . This is particularly important given the limited efficacy and poor tolerability of current treatment options .

Pharmacokinetic Profile

The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile , excellent selectivity and no Cytochrome P450 liabilities .

Safety and Hazards

The safety data sheet (SDS) for “3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Always handle it with appropriate safety measures.

properties

IUPAC Name

3-(4-methylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-5-7-14(8-6-10)19(17,18)12-4-2-3-11(9-12)13(15)16/h2-4,9-10H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADICZLFNMCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methylpiperidin-1-YL)sulfonyl]benzoic acid

Synthesis routes and methods

Procedure details

4-methylpiperidine (180 mg, 1.813 mmol) was added to the 3-(chlorosulfonyl)benzoic acid (200 mg, 0.906 mmol) in presence of Potassiumcarbonate (251 mg, 1.813 mmol) in THF (Volume: 5 ml) at room temperature and the reaction mixture was stirred for 12 h at room temperature. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography (3% CH3OH/CH2Cl2) afforded the title compound as a solid. 1H NMR (CD3OD, 400 MHz): δ 8.32 (m, 1H), 8.27 (m, 1H), 7.96 (m, 1H), 7.72 (t, 1H, J=8.0 Hz), 3.72 (m, 2H), 2.27 (m, 2H), 1.68 (m, 2H), 1.29 (m, 1H), 1.21 (m, 2H), 0.88 (d, 3H, J=6.4 Hz). ESI-MS: 284.1 [M+H]+
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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